molecular formula C14H11ClN2O3 B1192495 CHDI-340246

CHDI-340246

Cat. No. B1192495
M. Wt: 290.7
InChI Key: UPKQDTLLVVTZQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CHDI-340246 is a potent and selective kynurenine mono-oxygenase (KMO) inhibitor.

Scientific Research Applications

Pharmacokinetics and Metabolic Disposition

A study by Khetarpal et al. (2021) investigated the pharmacokinetics and metabolic disposition of CHDI-340246, a potent kynurenine monooxygenase inhibitor. They found that CHDI-340246 exhibits minimal metabolic turnover, high protein binding in human plasma, low blood clearance, and a small volume of distribution across several species. The drug was also found to be orally bioavailable in all species tested. The findings suggest a favorable ADME profile for potential human use in KMO inhibition (Khetarpal et al., 2021).

Role in Huntington's Disease Therapy

Pacifici (2012) discussed CHDI's drug development programs, highlighting CHDI-340246's role in the context of Huntington's disease (HD) therapy. CHDI focuses on accelerating the development of therapeutics to slow the progression of HD. CHDI-340246 is part of this effort, based on a mechanistic hypothesis that pharmacological intervention at specific biological targets can benefit HD pathophysiology (Pacifici, 2012).

Restoration of Electrophysiological Alterations in Huntington's Disease

Beaumont et al. (2016) studied the effect of CHDI-340246 on mouse models of Huntington's disease. Their research showed that CHDI-340246, when administered orally, modulated the Kynurenine pathway in peripheral tissues and the central nervous system. This modulation led to an inhibition of 3-hydroxy kynurenine and quinolinic acid formation and elevation of Kynurenic acid levels in brain tissues. The study indicated that CHDI-340246 could restore several electrophysiological alterations in HD mouse models, highlighting its potential therapeutic role (Beaumont et al., 2016).

properties

Molecular Formula

C14H11ClN2O3

Molecular Weight

290.7

IUPAC Name

6-(3-Chloro-4-cyclopropoxy-phenyl)-pyrimidine-4-carboxylic acid

InChI

InChI=1S/C14H11ClN2O3/c15-10-5-8(1-4-13(10)20-9-2-3-9)11-6-12(14(18)19)17-7-16-11/h1,4-7,9H,2-3H2,(H,18,19)

InChI Key

UPKQDTLLVVTZQT-UHFFFAOYSA-N

SMILES

O=C(C1=NC=NC(C2=CC=C(OC3CC3)C(Cl)=C2)=C1)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CHDI340246;  CHDI 340246;  CHDI-340246

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CHDI-340246
Reactant of Route 2
Reactant of Route 2
CHDI-340246
Reactant of Route 3
CHDI-340246
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
CHDI-340246
Reactant of Route 5
Reactant of Route 5
CHDI-340246
Reactant of Route 6
CHDI-340246

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.